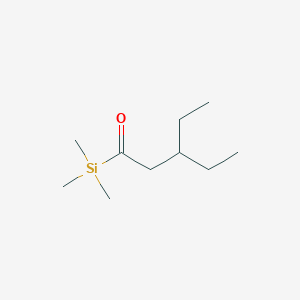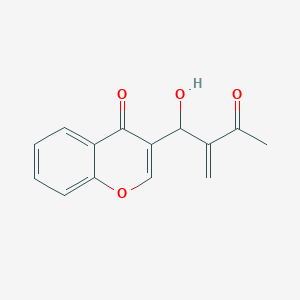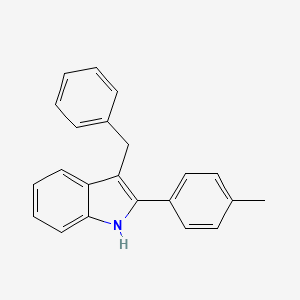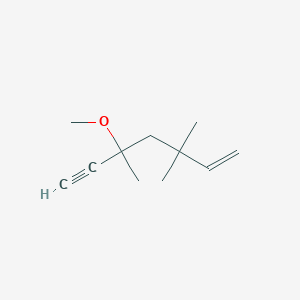![molecular formula C18H28N2 B14206056 (3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-04-9](/img/structure/B14206056.png)
(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with a cyclopentyl group and a 2,5-dimethylphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a pyrrolidine derivative with a cyclopentyl amine and a 2,5-dimethylbenzyl halide. The reaction conditions often include the use of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the binding sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog without the cyclopentyl and 2,5-dimethylphenylmethyl groups.
N-cyclopentylpyrrolidine: Lacks the 2,5-dimethylphenylmethyl group.
N-[(2,5-dimethylphenyl)methyl]pyrrolidine: Lacks the cyclopentyl group.
Uniqueness
(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine is unique due to the presence of both the cyclopentyl and 2,5-dimethylphenylmethyl groups, which confer specific steric and electronic properties. These properties can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
820980-04-9 |
|---|---|
Formule moléculaire |
C18H28N2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-14-7-8-15(2)16(11-14)13-20(17-5-3-4-6-17)18-9-10-19-12-18/h7-8,11,17-19H,3-6,9-10,12-13H2,1-2H3/t18-/m0/s1 |
Clé InChI |
MPPJVGPOXBWTGR-SFHVURJKSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)CN([C@H]2CCNC2)C3CCCC3 |
SMILES canonique |
CC1=CC(=C(C=C1)C)CN(C2CCCC2)C3CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)


![2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14206020.png)


